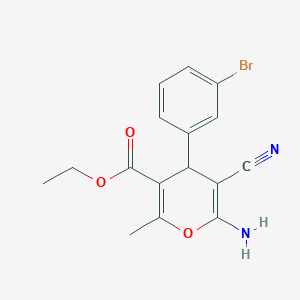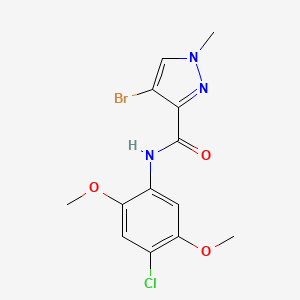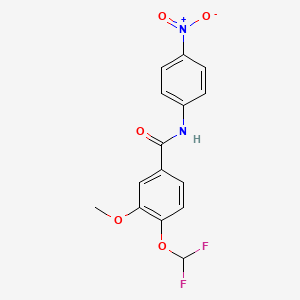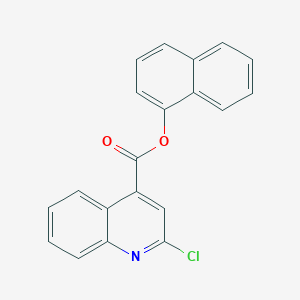![molecular formula C17H22F2N4O2S B10961238 1-[(2,5-difluorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10961238.png)
1-[(2,5-difluorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Starting material: 1,3,5-trimethyl-1H-pyrazole
- Reaction: N-alkylation with the sulfonylated piperazine
- Conditions: Solvent (e.g., DMF), base (e.g., sodium hydride), elevated temperature
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine typically involves multi-step organic reactions
-
Piperazine Core Formation:
- Starting material: Piperazine
- Reaction: N-alkylation with an appropriate alkyl halide
- Conditions: Solvent (e.g., acetonitrile), base (e.g., potassium carbonate), reflux
-
Sulfonylation:
- Starting material: 2,5-difluorobenzenesulfonyl chloride
- Reaction: Sulfonylation of the piperazine derivative
- Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Difluorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.
Substitution: Electrophilic aromatic substitution can occur on the difluorophenyl ring.
Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nitrating agents
Nucleophilic Substitution: Alkyl halides, acyl chlorides
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted aromatic compounds
- N-alkylated or N-acylated piperazine derivatives
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Material Science: It can be incorporated into polymers to modify their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural features.
Receptor Binding: It can be studied for its binding affinity to various biological receptors.
Medicine:
Drug Development: Potential use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Antimicrobial Activity: Investigation of its efficacy against various microbial strains.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonyl group can form strong interactions with active sites, while the pyrazolylmethyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
- 1-[(2,4-difluorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine
- 1-[(2,5-dichlorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine
- 1-[(2,5-difluorophenyl)sulfonyl]-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
Uniqueness: The unique combination of the difluorophenyl and pyrazolylmethyl groups in 1-[(2,5-difluorophenyl)sulfonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns. This makes it a valuable compound for targeted applications in various scientific fields.
Properties
Molecular Formula |
C17H22F2N4O2S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine |
InChI |
InChI=1S/C17H22F2N4O2S/c1-12-15(13(2)21(3)20-12)11-22-6-8-23(9-7-22)26(24,25)17-10-14(18)4-5-16(17)19/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
WREHLKGHRISOHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B10961163.png)

![2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10961169.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10961171.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B10961187.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10961189.png)
![13-(difluoromethyl)-4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961191.png)
![(2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10961198.png)
![5-(4-Ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10961207.png)

![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B10961213.png)
